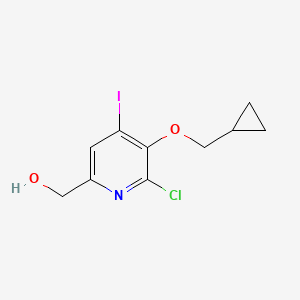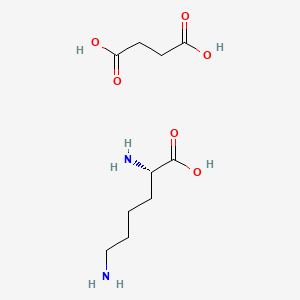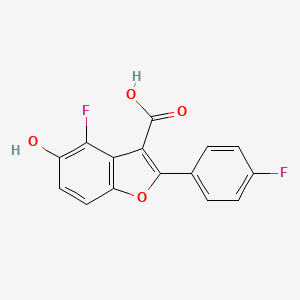
7-methyl-4-prop-2-enyl-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methyl-4-prop-2-enyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-prop-2-enyl-1H-indol-5-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of aryllithiums adding to α-diazoesters, followed by transformation into indoles .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic processes. For example, a Cu-catalyzed (4+1) cascade annulation of terminal alkynes with 2-(tosylmethyl)anilines can produce 2,3-disubstituted indoles . These methods are scalable and can be optimized for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-methyl-4-prop-2-enyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce indolines .
Applications De Recherche Scientifique
7-methyl-4-prop-2-enyl-1H-indol-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-methyl-4-prop-2-enyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
7-methyl-4-prop-2-enyl-1H-indol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl and methyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
7-methyl-4-prop-2-enyl-1H-indol-5-ol |
InChI |
InChI=1S/C12H13NO/c1-3-4-9-10-5-6-13-12(10)8(2)7-11(9)14/h3,5-7,13-14H,1,4H2,2H3 |
Clé InChI |
MJSSJABRHJQGFR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1NC=C2)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-[2-Amino-4-(3,5-dimethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8707807.png)

![Cyclohexanol, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-, cis-](/img/structure/B8707823.png)





![7-Oxo-1,4-dihydropyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B8707865.png)
